trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Description
Properties
CAS No. |
1273568-65-2 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
LRTPRHCNWAEZBN-ZJUUUORDSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where pyrrolopyridine derivatives have shown efficacy .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Stereoisomers: Cis vs. Trans Configurations
Salt Forms: Hydrochloride Derivative
- Hydrochloride Salt (CAS 1187933-06-7):
- Molecular Formula : C₁₂H₂₃ClN₂O₂ (vs. C₁₂H₂₁N₂O₂ for the free base).
- Advantages : Enhanced aqueous solubility and stability under physiological conditions, making it preferable for drug formulations .
- Availability : Currently out of stock in major markets, suggesting high demand or synthesis challenges .
Ring System Analogues
- tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6): Structural Variation: Pyrrolo[3,4-b]pyrrole vs. pyrrolo[3,4-c]pyridine. Molecular Weight: 212.29 g/mol (smaller due to reduced ring saturation).
Functional Group Derivatives
- (3aR,7aR)-tert-Butyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate :
Comparative Data Table
Biological Activity
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
- IUPAC Name : rel-tert-butyl (3ar,7ar)-3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 2306259-59-4
Biological Activity Overview
Research indicates that trans-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine derivatives exhibit various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The compound's activity is often linked to its interaction with specific biological targets such as receptors and enzymes.
Analgesic Activity
A study evaluated the analgesic properties of various pyrrolo compounds, including trans-tert-butyl hexahydro derivatives. The results indicated that certain derivatives showed significant analgesic effects comparable to morphine in pain models.
| Compound | ED50 (mg/kg) | Comparison |
|---|---|---|
| Morphine | 2.44 | Reference |
| Aspirin | 39.15 | Less effective |
| Pyrrolo Derivative | 0.67 - 2.59 | More effective than aspirin |
Anti-inflammatory Properties
The anti-inflammatory potential of trans-tert-butyl hexahydro derivatives has been investigated through in vitro assays measuring cytokine release and cyclooxygenase (COX) inhibition. The findings suggest that these compounds can inhibit COX enzymes effectively.
Table: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Aspirin | 80 | 70 |
| trans-tert-butyl derivative | 85 | 75 |
Neuroprotective Effects
Neuroprotective studies have demonstrated that trans-tert-butyl hexahydro derivatives may protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through modulation of neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
In a recent animal study, trans-tert-butyl hexahydro derivatives were administered to assess their neuroprotective effects against induced neurotoxicity:
- Model Used : Rat model of neurotoxicity induced by glutamate.
- Outcome : Significant reduction in neuronal cell death was observed in treated groups compared to control.
The mechanism by which trans-tert-butyl hexahydro derivatives exert their biological effects is still under investigation. Preliminary findings suggest involvement in:
- Receptor Modulation : Interaction with opioid receptors leading to analgesic effects.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines.
- Antioxidant Activity : Scavenging of free radicals contributing to neuroprotection.
Q & A
Q. What are the recommended synthetic routes for preparing trans-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. A common approach involves cyclization reactions of pyrrolidine or piperidine precursors. For example:
- Stepwise Boc protection : React a pyrrolo[3,4-c]pyridine precursor with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane under nitrogen, followed by catalytic DMAP. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields the Boc-protected product .
- Cyclization under basic conditions : Use K₂CO₃ or NaH in THF to promote intramolecular cyclization of intermediates containing amine and carbonyl groups . Key parameters include temperature control (0–25°C) to avoid epimerization and rigorous exclusion of moisture .
Q. How can the stereochemistry of the trans isomer be confirmed experimentally?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves absolute configuration. For example, the trans configuration is confirmed by torsion angles between the pyrrolidine and pyridine rings .
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers and verify optical purity .
- NMR spectroscopy : Coupling constants () in -NMR (e.g., for trans-diaxial protons) distinguish trans from cis isomers .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential respiratory irritation .
- Storage : Keep at room temperature in a desiccator under nitrogen to prevent hydrolysis of the Boc group .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .
Advanced Research Questions
Q. How can racemization during synthesis be minimized?
Racemization often occurs at the pyrrolidine nitrogen. Mitigation strategies include:
- Low-temperature reactions : Conduct reactions below 0°C to stabilize the transition state .
- Steric hindrance : Use bulky bases (e.g., DIPEA) to shield the chiral center during deprotonation .
- Kinetic resolution : Employ enzymes like lipases or proteases in asymmetric synthesis .
Q. What computational methods are suitable for modeling its reactivity?
- Density Functional Theory (DFT) : Calculate transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Molecular dynamics (MD) simulations : Study solvent effects on Boc group stability using GROMACS with a CHARMM force field .
- Docking studies : Analyze binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
Q. How to resolve contradictions between NMR and mass spectrometry data?
Discrepancies may arise from impurities or isotopic patterns. Follow this workflow:
- Repurify the sample : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 213.1524 for C₁₁H₂₀N₂O₂) .
- 2D NMR (COSY, HSQC) : Assign all protons and carbons to rule out structural misassignment .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .
- In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining >90% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
